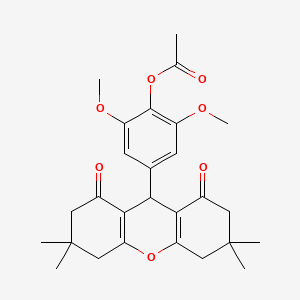
3-(1-azepanylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
3-(1-azepanylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that facilitates the transport of lactate and other monocarboxylates across the plasma membrane. AZD3965 has shown potential as an anti-cancer agent, as cancer cells rely heavily on glycolysis and produce large amounts of lactate.
Wirkmechanismus
3-(1-azepanylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by inhibiting the function of MCT1, which is overexpressed in many cancer cells. By blocking the transport of lactate and other monocarboxylates, this compound prevents cancer cells from obtaining the energy they need to grow and divide.
Biochemical and Physiological Effects
This compound has been shown to decrease lactate production in cancer cells and increase glucose uptake. It also increases the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis (programmed cell death).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-azepanylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is that it is a highly specific inhibitor of MCT1, which minimizes off-target effects. However, this compound has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1-azepanylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the use of this compound in combination with radiotherapy, as it has been shown to sensitize cancer cells to radiation. Finally, there is a need for further investigation into the potential side effects of this compound, particularly in terms of its impact on normal cells and tissues.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to radiotherapy and chemotherapy.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-12-18-19-16(24-12)17-15(21)13-7-6-8-14(11-13)25(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTIXESJNOQKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3556269.png)
![3-bromo-5-(2-furyl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3556275.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3556281.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3556296.png)
![2-bromo-N-[4-(4-chlorophenoxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3556305.png)

![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B3556323.png)
![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3556324.png)

![4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3556347.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-methylbenzamide](/img/structure/B3556355.png)
![N-(2-furylmethyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556358.png)
![4-methyl-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3556360.png)
![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B3556365.png)